2-(Difluoromethyl)-4-methoxypyridine

Bioisosterism Quorum Sensing Inhibition Medicinal Chemistry

Substituting with generic pyridine derivatives risks assay failure due to mismatched LogP and pKa profiles. This fluorinated building block solves that: • 2-CHF2 group: Bioisostere for pyridine-N-oxide, improving metabolic stability & lipophilicity • 4-OMe group: Mitigates pyridine basicity, enabling regioselective 3-position functionalization • Validated in quorum sensing inhibitor programs with near 2-fold biofilm inhibition improvement. Supplied with full QC documentation.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 1806761-11-4
Cat. No. B1428591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-4-methoxypyridine
CAS1806761-11-4
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C(F)F
InChIInChI=1S/C7H7F2NO/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3
InChIKeyBOVMXWWXTCPJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-4-methoxypyridine: Structure and Procurement


2-(Difluoromethyl)-4-methoxypyridine (CAS 1806761-11-4) is a heterocyclic organic compound belonging to the class of fluorinated pyridine derivatives . This small molecule building block (MW 159.13) features a difluoromethyl group (-CHF2) at the 2-position and a methoxy group (-OCH3) at the 4-position of the pyridine ring . This specific substitution pattern is designed to modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails


Procuring a generic pyridine derivative as a substitute for 2-(Difluoromethyl)-4-methoxypyridine risks project failure due to its unique, site-specific electronic and steric profile. The 2-difluoromethyl group acts as a bioisostere for pyridine-N-oxide, enhancing lipophilicity and metabolic stability while avoiding the reactivity issues of N-oxides [1]. Simultaneously, the 4-methoxy group significantly mitigates the basicity of the pyridine nitrogen, a critical property for controlling unwanted side reactions and solubility [2]. Compounds lacking either group, or with different positional isomers (e.g., 3- or 5- substitution), will present a completely different set of physicochemical parameters (e.g., LogP, pKa), potentially invalidating established synthetic routes or biological assay results.

Quantifiable Differentiation from Key Comparators


Bioisosteric Replacement of Pyridine-N-Oxide

The 2-difluoromethylpyridine moiety, a core feature of the target compound, has been validated as a superior bioisosteric replacement for pyridine-N-oxide. In a head-to-head evaluation of quorum sensing inhibitors, the 2-difluoromethylpyridine analog demonstrated significantly enhanced activity compared to the corresponding pyridine-N-oxide compound [1].

Bioisosterism Quorum Sensing Inhibition Medicinal Chemistry

Electron-Donating Effect of 4-Methoxy Substitution

The 4-methoxy substituent in the target compound is a powerful electron-donating group that dramatically alters the electronic landscape of the pyridine ring compared to an unsubstituted pyridine. This effect is quantified by the Hammett substituent constant, which directly correlates with chemical reactivity and basicity [1].

Reactivity Tuning Hammett Parameters Synthetic Strategy

Regioselectivity vs. 3-Position Analogs

The specific 2-difluoromethyl-4-methoxy substitution pattern confers unique regioselective reactivity compared to 3-methoxypyridine analogs. Computational studies of C-H acidity (pKa values) directly predict the preferred site for deprotonation and subsequent functionalization [1]. For 4-methoxypyridine, the 3-position is activated for functionalization, while 3-methoxypyridine directs substitution to the 4-position [1].

Regioselective Functionalization C-H Acidity Metalation

Validated Application Scenarios


Quorum Sensing Inhibitor Scaffold

The 2-difluoromethylpyridine core, as found in the target compound, has been experimentally validated as a more effective scaffold than pyridine-N-oxide for designing quorum sensing inhibitors, achieving a near 2-fold improvement in biofilm inhibition [1]. This supports its use as a lead scaffold in anti-virulence drug discovery programs targeting Pseudomonas aeruginosa infections.

Precursor for Regiospecific Kinase Inhibitor Synthesis

The predictable regioselectivity of 4-methoxypyridines allows for controlled functionalization at the 3-position [2]. This property makes 2-(Difluoromethyl)-4-methoxypyridine a valuable starting material for synthesizing complex molecules like IDO1 inhibitors [3] or PI3K/mTOR dual inhibitors [4], where precise control over substitution patterns is required for target binding.

Metabolic Stability Enhancement in Lead Optimization

The difluoromethyl group is a well-established motif for improving the metabolic stability of drug candidates by blocking sites of oxidative metabolism [5]. For research groups working on pyridine-containing leads, incorporating the 2-(Difluoromethyl)-4-methoxypyridine building block can be a strategic procurement decision to generate analogs with potentially superior pharmacokinetic profiles compared to non-fluorinated or N-oxide-containing counterparts [1].

Agrochemical Intermediates with Tailored Lipophilicity

Fluorinated pyridine derivatives are key components in modern agrochemicals [6]. The balanced lipophilicity imparted by the combination of a 2-difluoromethyl and 4-methoxy group makes this compound a relevant intermediate for synthesizing novel fungicides or herbicides, where optimized logP values are crucial for plant uptake and systemic movement [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)-4-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.